molecular formula C19H26N2OS2 B12253197 N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-2-(cyclopentylsulfanyl)acetamide

N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-2-(cyclopentylsulfanyl)acetamide

Cat. No.: B12253197
M. Wt: 362.6 g/mol
InChI Key: UOTKWZVEFOVWSD-UHFFFAOYSA-N
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Description

N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-2-(cyclopentylsulfanyl)acetamide is a complex organic compound that features a benzothiophene moiety, a dimethylaminoethyl group, and a cyclopentylsulfanyl group

Properties

Molecular Formula

C19H26N2OS2

Molecular Weight

362.6 g/mol

IUPAC Name

N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-2-cyclopentylsulfanylacetamide

InChI

InChI=1S/C19H26N2OS2/c1-21(2)17(16-12-24-18-10-6-5-9-15(16)18)11-20-19(22)13-23-14-7-3-4-8-14/h5-6,9-10,12,14,17H,3-4,7-8,11,13H2,1-2H3,(H,20,22)

InChI Key

UOTKWZVEFOVWSD-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(CNC(=O)CSC1CCCC1)C2=CSC3=CC=CC=C32

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-2-(cyclopentylsulfanyl)acetamide typically involves multiple steps:

    Formation of the Benzothiophene Moiety: This can be achieved through cyclization reactions involving sulfur-containing precursors.

    Introduction of the Dimethylaminoethyl Group: This step often involves nucleophilic substitution reactions where a dimethylamino group is introduced.

    Attachment of the Cyclopentylsulfanyl Group: This can be done through thiol-ene reactions or other sulfur-based coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-2-(cyclopentylsulfanyl)acetamide can undergo various types of chemical reactions:

    Oxidation: The sulfur atom in the cyclopentylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the benzothiophene moiety or the dimethylamino group.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzothiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzothiophene ring.

Scientific Research Applications

N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-2-(cyclopentylsulfanyl)acetamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.

    Industry: The compound can be used in the development of new materials with unique properties, such as enhanced conductivity or stability.

Mechanism of Action

The mechanism of action of N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-2-(cyclopentylsulfanyl)acetamide involves its interaction with specific molecular targets. The benzothiophene moiety can interact with aromatic residues in proteins, while the dimethylamino group can form hydrogen bonds or ionic interactions. The cyclopentylsulfanyl group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-2-(cyclopentylsulfanyl)acetamide is unique due to its combination of a benzothiophene moiety and a cyclopentylsulfanyl group. This combination imparts specific chemical and physical properties that are not found in other similar compounds, making it valuable for specialized applications.

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